![molecular formula C20H18ClNO5S2 B11503222 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B11503222.png)
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide
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Overview
Description
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced cell proliferation or altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Chlorobenzenesulfonyl isocyanate
- 4-Chlorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl fluoride
Uniqueness
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both a sulfonamide group and a hydroxyl group on the same aromatic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H18ClNO5S2 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO5S2/c1-13-12-18(23)20(28(24,25)16-10-8-15(21)9-11-16)14(2)19(13)22-29(26,27)17-6-4-3-5-7-17/h3-12,22-23H,1-2H3 |
InChI Key |
LSKULDSSPRZQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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